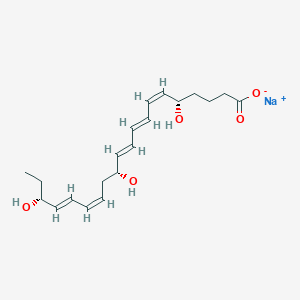

Resolvin E1 Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Resolvin E1 Sodium Salt is a derivative of Resolvin E1, an omega-3 eicosapentaenoic acid (EPA)-derived lipid mediator. Resolvin E1 is known for its potent anti-inflammatory and pro-resolving actions, playing a crucial role in the resolution of inflammation and restoration of tissue homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin E1 is synthesized from eicosapentaenoic acid (EPA) through a series of enzymatic reactions. The process involves the conversion of EPA to 18R-hydroxy-EPA by aspirin-acetylated cyclooxygenase-2 (COX-2) and subsequent conversion to Resolvin E1 by 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX) .

Industrial Production Methods: Industrial production of Resolvin E1 Sodium Salt involves the extraction of EPA from marine sources, followed by its enzymatic conversion to Resolvin E1. The final step includes the neutralization of Resolvin E1 with sodium hydroxide to form this compound .

Chemical Reactions Analysis

Types of Reactions: Resolvin E1 Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions include various hydroxylated and carboxylated derivatives of Resolvin E1 .

Scientific Research Applications

Resolvin E1 Sodium Salt has a wide range of scientific research applications:

Chemistry:

- Used as a model compound to study lipid mediator pathways and their roles in inflammation resolution .

Biology:

- Investigated for its role in modulating immune cell functions, including leukocyte recruitment and platelet aggregation .

Medicine:

- Explored for its therapeutic potential in treating inflammatory diseases such as colitis, periodontitis, and cardiovascular diseases .

- Studied for its ability to promote tissue repair and regeneration, particularly in dental pulp and bone marrow stem cells .

Industry:

Mechanism of Action

Resolvin E1 Sodium Salt exerts its effects through several molecular targets and pathways:

Leukocyte Modulation: Regulates the expression of adhesion molecules on neutrophils and monocytes, reducing leukocyte recruitment to inflamed tissues.

Platelet Aggregation: Inhibits platelet aggregation by blocking ADP-stimulated and thromboxane receptor agonist-stimulated pathways.

NF-κB Pathway: Inhibits the nuclear translocation of NF-κB, reducing the expression of pro-inflammatory genes

Comparison with Similar Compounds

Resolvin E1 Sodium Salt is unique among lipid mediators due to its potent anti-inflammatory and pro-resolving actions. Similar compounds include:

Resolvin D1: Derived from docosahexaenoic acid (DHA), known for its anti-inflammatory properties.

Protectin D1: Another DHA-derived mediator with neuroprotective and anti-inflammatory effects.

Lipoxin A4: Derived from arachidonic acid, acts as an endogenous “stop” signal for inflammation.

This compound stands out due to its specific actions on leukocytes and platelets, as well as its ability to inhibit NF-κB signaling .

Properties

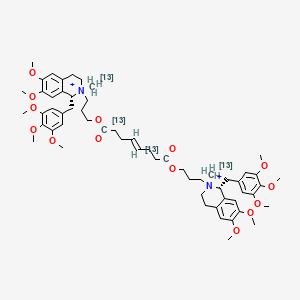

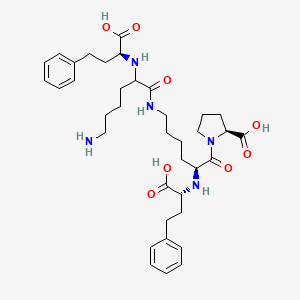

Molecular Formula |

C20H29NaO5 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoate |

InChI |

InChI=1S/C20H30O5.Na/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25;/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25);/q;+1/p-1/b4-3+,9-5-,11-8+,12-6+,13-7-;/t17-,18+,19-;/m1./s1 |

InChI Key |

WUXDCPCRUFHVSO-AANQWZQHSA-M |

Isomeric SMILES |

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)

![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)

![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)

![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)